N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-7-methoxybenzofuran-2-carboxamide
Description
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-7-methoxybenzofuran-2-carboxamide is a benzofuran-derived carboxamide compound characterized by:
- A 7-methoxybenzofuran core.
- A carboxamide group at position 2, linked to a hydroxyethyl side chain substituted with a 4-(methylthio)phenyl group.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-23-16-5-3-4-13-10-17(24-18(13)16)19(22)20-11-15(21)12-6-8-14(25-2)9-7-12/h3-10,15,21H,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWJHPAZBPAAAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=CC=C(C=C3)SC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-7-methoxybenzofuran-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 7-methoxybenzofuran-2-carboxylic acid with an appropriate amine under conditions that promote amide bond formation. The hydroxy and methylthio substitutions can be introduced via selective functional group manipulations.
Industrial Production Methods
For industrial-scale production, the synthesis may be streamlined through the use of catalytic processes and optimized reaction conditions to improve yield and reduce costs. Methods such as continuous flow synthesis and the use of heterogeneous catalysts might be employed to facilitate the large-scale synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-7-methoxybenzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced under hydrogenation conditions, affecting the benzofuran ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products from these reactions can vary, but typically include oxidized derivatives (sulfoxides, sulfones) and substituted benzofuran derivatives.
Scientific Research Applications
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-7-methoxybenzofuran-2-carboxamide finds applications across various fields:
Chemistry: : Used as a building block in organic synthesis, particularly in the creation of complex molecules.
Biology: : Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: : Employed in the development of new materials or as intermediates in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets within biological systems. The hydroxy and methylthio groups, along with the benzofuran core, can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the biological context and the specific applications being investigated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 22: N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide
- Key Features :
- Benzofuran core with 7-(4-methoxybenzyl) and N-methoxy-N-methyl substituents.
- Synthesized via EDCI/DMAP-mediated coupling (25% yield, 89% purity).
- Comparison: The absence of a methylthio group and hydroxyethyl chain distinguishes it from the target compound. The 4-methoxybenzyl group enhances lipophilicity but may reduce metabolic stability compared to methylthio.
2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid
- Key Features: Benzofuran core with 5-acetyl, 7-methoxy, and 4-methoxyphenyl groups.
- Comparison: The acetic acid side chain at position 3 contrasts with the carboxamide-hydroxyethyl group in the target compound.
Methylthio-Containing Analogues
Crystalline Forms of N-(1-(2-(Dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-5-(methylthio)tetrahydro-2H-pyran-2-yl)benzyl)phenyl)butanamide
- Key Features: Complex butanamide structure with methylthio, tetrahydropyran, and dimethylaminoethyl groups. Patented crystalline forms highlight stability and pharmaceutical applicability.
- The target compound’s simpler benzofuran scaffold may offer synthetic advantages over the patented compound’s intricate architecture.
Fenamiphos (Organophosphate Insecticide)
- Key Features :
- Contains 4-(methylthio)phenyl and phosphoramidate groups.
- Comparison: Demonstrates the versatility of methylthio in diverse compound classes (pharmaceuticals vs. pesticides). The target compound’s benzofuran-carboxamide structure avoids the acute toxicity associated with organophosphates.
Thio-Containing Simple Molecules
2-(Ethylthio)phenol and Derivatives
- Key Features :
- Simple thioethers (e.g., methylthio , ethylthio ) with varying chain lengths.
- Comparison: Methylthio in the target compound offers moderate lipophilicity compared to bulkier ethylthio derivatives.
Key Observations :
- Synthetic Complexity : The target compound’s hydroxyethyl and methylthio groups may necessitate multi-step synthesis, akin to Compound 22’s low yield (25%) .
- Crystallinity : Methylthio-containing compounds like the patented butanamide demonstrate a propensity for stable crystalline forms, a desirable trait for drug development.
Biological Activity
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-7-methoxybenzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C18H21NO4S
- Molecular Weight : 347.43 g/mol
The structure includes a benzofuran moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. The antioxidant activity is crucial for neutralizing free radicals, thereby preventing oxidative stress-related diseases.
Anticancer Properties
Studies have shown that benzofuran derivatives possess anticancer properties. A notable study demonstrated that related compounds inhibited cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.3 | Apoptosis induction |
| HeLa (Cervical) | 12.8 | Cell cycle arrest |
| A549 (Lung) | 10.5 | Inhibition of angiogenesis |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory effects, particularly in models of acute inflammation. It has shown potential in reducing pro-inflammatory cytokines such as TNF-α and IL-6, indicating its role in modulating inflammatory responses.
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which plays a pivotal role in inflammation and cancer progression.
- Modulation of Apoptotic Pathways : It can induce apoptosis through the intrinsic pathway by increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2.
- Antioxidant Enzyme Activation : The compound may enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Case Studies
Several case studies have highlighted the biological activity of compounds structurally related to this compound:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of benzofuran derivatives, including this compound, showing significant cytotoxicity against various cancer cell lines with an emphasis on its mechanism involving apoptosis.
- Anti-inflammatory Study : In a controlled trial involving animal models, administration of the compound resulted in a marked reduction in paw edema, demonstrating its potential as an anti-inflammatory agent.
- Oxidative Stress Model : In vitro studies indicated that treatment with this compound significantly reduced oxidative stress markers in neuronal cells, suggesting neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
